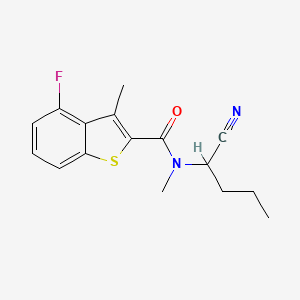

![molecular formula C18H12N4O B2685802 N-{[2,4'-bipyridine]-5-yl}-3-cyanobenzamide CAS No. 2034385-80-1](/img/structure/B2685802.png)

N-{[2,4'-bipyridine]-5-yl}-3-cyanobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-{[2,4’-bipyridine]-5-yl}-3-cyanobenzamide” is a compound that contains a bipyridine moiety. Bipyridines are a family of organic compounds with the formula (C5H4N)2, consisting of two pyridyl (C5H4N) rings . The 2,4’-bipyridine is one of the six possible regioisomers of bipyridine .

Synthesis Analysis

The synthesis of bipyridine derivatives often involves the use of commercially or readily available starting compounds and their direct N-alkylation, mostly using 1,3-propanesultone . Depending on the amount of the sultone used, parent 2,2’-bipyridine can be quaternized on one or both nitrogen atoms .Molecular Structure Analysis

Bipyridines have significant structural differences depending on the mutual orientation of both bipyridine nitrogen atoms. For instance, X-ray diffraction analysis revealed that both rings in 2,2’-bipyridine are coplanar with the nitrogen atoms in an anti-position .Chemical Reactions Analysis

Bipyridinium salts are popular due to their perspective applications in redox flow batteries . The electrochemical behavior depends primarily on the parent scaffold, type of N-alkylation, number of quaternized nitrogen atoms, planarity, counter ion as well as the used media .Physical and Chemical Properties Analysis

Bipyridines are all colorless solids, which are soluble in organic solvents and slightly soluble in water . The exposed location of the N atoms in 4,4’-bipyridine facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to 2,2’-bipyridine .Applications De Recherche Scientifique

Synthesis and Material Science

Compounds related to N-{[2,4'-bipyridine]-5-yl}-3-cyanobenzamide are extensively used in the synthesis of heterocyclic compounds and materials science due to their unique structural and electronic properties. For instance, the synthesis of imidazopyridines, which are recognized as a "drug prejudice" scaffold, showcases the wide range of applications in medicinal chemistry and material science because of their structural characteristics. These compounds are synthesized from readily available chemicals employing strategies such as condensation, multicomponent reactions, and oxidative coupling, demonstrating their versatility in chemistry (Bagdi et al., 2015).

Coordination Polymers and Crystal Engineering

This compound analogs serve as ligands in the formation of coordination polymers with fascinating properties. Zhao et al. (2017) reported on the versatile mono- and bidentate ligand capabilities of 4-cyanopyridine derivatives in transition metal complexes, leading to the creation of new polymeric transition metal compounds. These compounds exhibit unique structural features, with potential applications in the construction of metal-organic frameworks (Zhao et al., 2017).

Photomagnetic and Luminescence Properties

The coordination chemistry involving derivatives of bipyridine showcases the potential for creating brightly luminescent metal complexes. These complexes are studied for their luminescence properties, which are highly relevant for applications in organic light-emitting devices (OLEDs) and as cell imaging agents. The variation in emission efficiencies among these complexes is significant, indicating a wide range of potential applications (Williams, 2009).

Mécanisme D'action

Target of Action

Bipyridine derivatives are known to interact with various biological targets . For instance, 4,4’-bipyridine derivatives have been reported to interact with phosphodiesterase, exerting positive inotropy and causing vasodilation .

Mode of Action

It’s worth noting that bipyridine derivatives are known for their ability to form complexes with transition metal ions . This complexation can lead to changes in the biological activity of the compound .

Biochemical Pathways

For example, 4,4’-bipyridine derivatives have been reported to inhibit phosphodiesterase, thus increasing cAMP .

Pharmacokinetics

It’s known that bipyridines are soluble in organic solvents and slightly soluble in water , which could influence their bioavailability.

Result of Action

Bipyridine derivatives have been reported to have various biological effects, such as inhibiting enzyme activity .

Action Environment

It’s known that the exposed location of the n atoms in 4,4’-bipyridine facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to 2,2’-bipyridine .

Safety and Hazards

Orientations Futures

Bipyridines and their derivatives are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures . New methods are being developed to overcome the challenges associated with traditional catalysis methods, providing a more comprehensive understanding of the synthesis landscape .

Propriétés

IUPAC Name |

3-cyano-N-(6-pyridin-4-ylpyridin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N4O/c19-11-13-2-1-3-15(10-13)18(23)22-16-4-5-17(21-12-16)14-6-8-20-9-7-14/h1-10,12H,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXTHKAQFBMAKTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NC2=CN=C(C=C2)C3=CC=NC=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{1-[1-(4-chlorophenyl)cyclopentanecarbonyl]pyrrolidin-3-yl}-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2685719.png)

![1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2685725.png)

![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B2685726.png)

![(E)-2-(3-(2-chlorophenyl)acryloyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2685727.png)

![tert-butyl N-[[2-(cyanomethyl)cyclopropyl]methyl]carbamate](/img/structure/B2685728.png)

![N-{2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]ethyl}acetamide](/img/structure/B2685730.png)

![6-((3-Chloro-4-fluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2685734.png)

![ethyl N-(3-{[(4-chlorobenzyl)oxy]imino}-2-cyanopropanoyl)carbamate](/img/structure/B2685735.png)

![2-(Naphthalen-1-yl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2685736.png)